molecular formula C7H5ClN4 B1347598 1-(4-chlorophenyl)-1H-tetrazole CAS No. 25108-32-1

1-(4-chlorophenyl)-1H-tetrazole

Cat. No.: B1347598
CAS No.: 25108-32-1
M. Wt: 180.59 g/mol
InChI Key: FVXFXVKZUVWQGE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-tetrazole is an aromatic heterocyclic compound of significant interest in chemical research and development. It features a molecular formula of C7H5ClN4 and an average molecular mass of 180.595 g/mol . This compound is characterized by a tetrazole ring, a five-membered ring system comprising four nitrogen atoms, which is substituted at the 1-position with a 4-chlorophenyl group . The tetrazole moiety is a key pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids or other functional groups, which makes this compound a valuable building block for the synthesis of more complex molecules. Its specific applications are rooted in materials science and pharmaceutical research, where it may serve as a precursor or intermediate. Researchers utilize this compound under controlled conditions to explore new synthetic pathways and develop novel compounds with potential biological activity. The structural motif of the tetrazole ring is also investigated for its coordination chemistry and potential use in the design of energetic materials. This product, identified by CAS numbers 25108-32-1 and 2524-78-9, is strictly for laboratory research purposes . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct all manipulations in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFXVKZUVWQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296827
Record name 1-(4-Chloro-phenyl)-1H-tetrazole
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25108-32-1
Record name 25108-32-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chloro-phenyl)-1H-tetrazole
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Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl 1h Tetrazole

Established Synthetic Pathways to 1-(4-chlorophenyl)-1H-tetrazole

Traditional methods for synthesizing the tetrazole ring often involve the use of azides and nitriles or other nitrogen-containing precursors. These methods have been refined over the years to improve yields and expand the scope of accessible derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step, combining three or more reactants. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent example used for synthesizing substituted tetrazoles. nih.gov While direct synthesis of this compound via a standard Ugi reaction is not explicitly detailed in the provided results, the general principle involves the reaction of an amine, a carbonyl compound, an isocyanide, and an azide (B81097) source. For instance, a one-pot, three-component reaction of an amine, triethyl orthoformate, and sodium azide can yield 1-substituted-1H-1,2,3,4-tetrazoles. organic-chemistry.org A specific method for synthesizing this compound involves the reaction of 4-chloroaniline (B138754), triethyl orthoformate, and sodium azide. acs.org

A study by Su et al. demonstrated the synthesis of a series of 1-substituted 1H-1,2,3,4-tetrazoles using an amine, triethyl orthoformate, and sodium azide catalyzed by Yb(OTf)₃, although the specific yield for the 4-chloro derivative was not provided in the abstract. organic-chemistry.org

Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction is a cornerstone of tetrazole synthesis, typically involving the reaction of a nitrile with an azide. nih.govresearchgate.net This method is widely applicable for the synthesis of 5-substituted-1H-tetrazoles. The synthesis of 5-(4-chlorophenyl)-1H-tetrazole, a related isomer, has been achieved by reacting 4-chlorobenzonitrile (B146240) with sodium azide in the presence of a catalyst. researchgate.net For example, the reaction of 4-chlorobenzonitrile with sodium azide and ammonium (B1175870) chloride in DMF at reflux for 24 hours yielded 5-(4-chlorophenyl)-1H-tetrazole with a 61.8% yield. researchgate.net

Catalysts are often employed to facilitate the cycloaddition. Zinc salts, for instance, have been shown to effectively catalyze the reaction of nitriles with sodium azide in water. organic-chemistry.org Cobalt complexes have also been used to promote the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.gov

Ring-Closing Strategies and Derivative Formation

Ring-closing metathesis is a powerful tool in the synthesis of various heterocyclic compounds. arkat-usa.orgbeilstein-journals.org While the direct application of ring-closing metathesis for the primary synthesis of the this compound ring from an acyclic precursor is not a commonly reported strategy, the principles of ring formation are central to tetrazole synthesis. The final step in many tetrazole syntheses is a cyclization event. For example, the reaction of 4-chlorophenyl hydrazine (B178648) with sodium nitrite (B80452) in an acidic medium generates a diazonium salt which then undergoes cyclization to form the tetrazole ring. ontosight.ai

Another approach involves the transformation of other heterocyclic systems or functional groups into the tetrazole ring. For instance, the conversion of amides to 1,5-disubstituted tetrazoles can be achieved using reagents like diphenyl phosphorazidate, which acts as both an activator and an azide source. organic-chemistry.org

Novel and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel catalytic systems and alternative energy sources for the synthesis of tetrazoles.

Catalytic Synthesis Protocols and Ligand Effects

A variety of catalysts have been developed to improve the efficiency and environmental footprint of tetrazole synthesis. Nano-catalysts, in particular, have shown great promise. For the synthesis of 5-(4-chlorophenyl)-1H-tetrazole, a nano nickel ferrite (B1171679) catalyst has been utilized. researchgate.net Another green approach employed a biosynthesized Ag/sodium borosilicate nanocomposite (ASBN) as a heterogeneous catalyst for the synthesis of this compound from 4-chloroaniline, triethyl orthoformate, and sodium azide under solvent-free conditions at 120 °C, achieving a 94% yield. acs.org This catalyst was found to be reusable for up to five cycles without a significant loss of activity. acs.org

The choice of ligand in metal-catalyzed reactions can also have a profound effect on the outcome. In the cobalt-catalyzed synthesis of 5-substituted 1H-tetrazoles, a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, was crucial for the high efficiency of the [3+2] cycloaddition. nih.gov

Table 1: Comparison of Catalytic Methods for the Synthesis of this compound

CatalystReactantsReaction ConditionsTimeYield (%)Reference
Yb(OTf)₃4-chloroaniline, CH(OEt)₃, NaN₃2-methoxyethanol, 100 °C6 h88 acs.org
Natrolite zeolite4-chloroaniline, CH(OEt)₃, NaN₃Solvent-free, 120 °C4 h93 acs.org
Silica sulfuric acid4-chloroaniline, CH(OEt)₃, NaN₃Solvent-free, 120 °C8 h89 acs.org
FeCl₃4-chloroaniline, CH(OEt)₃, trimethylsilyl (B98337) azideSolvent-free, 70 °C6 h88 acs.org
Ag/sodium borosilicate nanocomposite (ASBN)4-chloroaniline, CH(OEt)₃, NaN₃Solvent-free, 120 °C3 h94 acs.org

Microwave-Assisted and Sonochemical Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. nih.govnih.gov The synthesis of 5-substituted 1H-tetrazoles, including 5-(4'-chlorophenyl)tetrazole, has been efficiently carried out using microwave irradiation in conjunction with a heterogeneous copper-based catalyst. rsc.org This method offers the advantages of short reaction times and high yields. Another example is the microwave-assisted one-pot synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones. scielo.org.mx

While sonochemical synthesis, which utilizes ultrasound to induce chemical reactions, is a known green chemistry technique, specific examples of its application for the synthesis of this compound were not found in the provided search results. However, its general principles of enhancing reaction rates through acoustic cavitation could potentially be applied to the established synthetic routes.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, a notable solvent-free method has been developed utilizing a heterogeneous catalyst. rsc.orgacs.org This approach involves the reaction of 4-chloroaniline with sodium azide and triethyl orthoformate in the presence of a silver nanoparticle-based catalyst. rsc.orgacs.org

An expedient solvent-free methodology has been established using sodium borosilicate glass-supported silver nanoparticles (ASBN) as a recyclable heterogeneous catalyst. rsc.org The ASBN catalyst itself is prepared using a greener method employing Aleurites moluccana leaf extract as both a reducing and stabilizing agent for the silver nanoparticles. rsc.org This biocatalytic approach avoids the use of toxic reducing agents and organic solvents in the catalyst preparation. rsc.org The synthesis of this compound is achieved by heating a mixture of 4-chloroaniline, sodium azide, triethyl orthoformate, and the ASBN catalyst. rsc.org The optimal conditions were found to be 120 °C for 3 hours, affording the product in high yield. rsc.org A key advantage of this protocol is the ease of separation of the catalyst from the reaction mixture by centrifugation and its reusability for multiple cycles without a significant loss of catalytic activity. rsc.org

ReactantsCatalystConditionsYield (%)Reference
4-chloroaniline, Sodium Azide, Triethyl OrthoformateAg/Sodium Borosilicate Nanocomposite (ASBN)Solvent-free, 120 °C, 3 h94 rsc.org

Optimization of Synthetic Yields and Chemo-/Regioselectivity

The efficiency of synthetic routes to this compound can be significantly enhanced by optimizing various reaction parameters. A systematic study on the solvent-free synthesis using the ASBN catalyst demonstrated the crucial role of catalyst loading. rsc.org The reaction of 4-chloroaniline with sodium azide and triethyl orthoformate was performed with varying amounts of the ASBN catalyst. rsc.org In the absence of the catalyst, no product was formed. rsc.org The yield of this compound progressively increased with an increase in the amount of the ASBN catalyst, reaching an optimal yield of 94% with 0.05 g of the catalyst. rsc.org

Table 2: Optimization of Catalyst Loading for the Synthesis of this compound

EntryCatalyst Amount (g)Yield (%)Reference
10.000 rsc.org
20.0145 rsc.org
30.0265 rsc.org
40.0378 rsc.org
50.0486 rsc.org
60.0594 rsc.org

Reaction conditions: 4-chloroaniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), 120 °C, 3 h. rsc.org

The derivatization of tetrazoles, such as through alkylation, can lead to different regioisomers. While this compound is already N-substituted, understanding the principles of regioselectivity is crucial for its further functionalization or for the synthesis of its isomers. The alkylation of 5-substituted-1H-tetrazoles can yield either 1,5- or 2,5-disubstituted products. rsc.orgcolab.wsresearchgate.net The regioselectivity of these reactions is not solely governed by steric hindrance but is also influenced by the reaction mechanism. rsc.org

A proposed rationale suggests that the mechanism of nucleophilic substitution (first-order vs. second-order) of a transient alkyl diazonium intermediate, which acts as the alkylating agent, plays a key role in determining the product ratio. rsc.org For instance, in the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines, the 2,5-disubstituted tetrazole is often the major product. organic-chemistry.org This preferential formation highlights the electronic and mechanistic factors that can be tuned to control product selectivity in tetrazole derivatization. organic-chemistry.org

Reactivity and Functionalization of the Tetrazole Core and Phenyl Substituent

The this compound molecule possesses two main sites for substitution reactions: the phenyl ring and the tetrazole core. The phenyl ring is susceptible to electrophilic aromatic substitution, with the tetrazole ring acting as a deactivating, meta-directing group. However, the presence of the activating chloro group at the para position complicates the prediction of substitution patterns. A known example of an electrophilic substitution on this scaffold is the nitration of this compound to yield 1-(4-chloro-3-nitrophenyl)-1H-tetrazole. This demonstrates that electrophilic substitution occurs on the phenyl ring.

The electron-withdrawing nature of the tetrazole ring can, in principle, activate the chlorophenyl ring towards nucleophilic aromatic substitution (SNAr). While specific examples for this compound are not prevalent, the general principle of SNAr on electron-poor aromatic rings is well-established. nih.gov For instance, tetrazines, which are also electron-deficient heterocycles, readily undergo nucleophilic aromatic substitution. nih.gov

The tetrazole ring itself can participate in metal-catalyzed coupling reactions, allowing for further functionalization. A significant development in this area is the direct C-H arylation of 1-substituted tetrazoles. organic-chemistry.org A palladium/copper co-catalytic system has been shown to effectively couple 1-substituted tetrazoles with aryl bromides to produce 5-aryltetrazoles. organic-chemistry.org This methodology is advantageous as it avoids the late-stage introduction of azide, a potentially hazardous reagent. organic-chemistry.org This C-H activation and coupling strategy is applicable to 1-aryl-1H-tetrazoles and thus represents a viable method for the derivatization of this compound at the C5 position of the tetrazole ring. organic-chemistry.org

Derivatization at the N-Positions of the Tetrazole Ring

The tetrazole ring of this compound possesses nucleophilic nitrogen atoms that can be readily derivatized through various reactions, most notably alkylation and acylation. These modifications are crucial for tuning the compound's physicochemical and biological properties.

One common method for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles involves the reaction of an aromatic amine, such as 4-chloroaniline, with triethyl orthoformate and sodium azide. arkat-usa.org The use of a nickel chloride catalyst in ethanol (B145695) at room temperature has been shown to be an effective method for this transformation. arkat-usa.org For instance, the reaction of 4-chloroaniline under these conditions yields this compound in high yield. arkat-usa.org

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate as a base resulted in the formation of two separable regioisomers. This highlights the potential for multiple products when derivatizing the tetrazole ring. mdpi.com

While specific examples of extensive N-alkylation and N-acylation studies on this compound are not abundant in the reviewed literature, the general reactivity of the tetrazole ring suggests that a wide range of alkyl and acyl groups can be introduced at the N-positions using standard synthetic protocols. Such transformations would typically involve the reaction of this compound with an appropriate alkyl halide or acyl chloride in the presence of a base.

Table 1: Synthesis of this compound

ReactantsCatalystSolventTemperatureYield (%)Reference
4-chloroaniline, triethyl orthoformate, sodium azideNiCl₂EthanolRoom Temperature90 arkat-usa.org

Transformations Involving the 4-Chlorophenyl Group

The 4-chlorophenyl group of this compound offers another site for chemical modification, primarily through reactions targeting the chloro substituent. These transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enable the introduction of diverse functionalities, further expanding the chemical space accessible from this starting material.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on aryl halides.

A study on the Suzuki-Miyaura cross-coupling of the isomeric 5-chloro-1-phenyl-tetrazole with various boronic acids demonstrates the feasibility of such transformations on a chlorotetrazole scaffold. The reaction of 5-chloro-1-phenyl-tetrazole with phenylboronic acid, for example, proceeds in excellent yield using a palladium acetate (B1210297) catalyst with either RuPhos, SPhos, or XPhos as the ligand. This suggests that similar conditions could be successfully applied to this compound to replace the chloro group with various aryl and heteroaryl moieties.

The following table summarizes the results from the Suzuki-Miyaura coupling of 5-chloro-1-phenyl-tetrazole with different boronic acids, providing a strong indication of the potential for similar reactions on this compound.

Table 2: Suzuki-Miyaura Coupling of 5-chloro-1-phenyl-tetrazole with Various Boronic Acids

Boronic AcidCatalyst SystemYield (%)Reference
Phenylboronic acidPd(OAc)₂/RuPhos95
Phenylboronic acidPd(OAc)₂/SPhos96
Phenylboronic acidPd(OAc)₂/XPhos94
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos98
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhos85
3-Thiopheneboronic acidPd(OAc)₂/SPhos99
2-Thiopheneboronic acidPd(OAc)₂/RuPhos98
2-Furanboronic acidPd(OAc)₂/SPhos65

The Buchwald-Hartwig amination is another key transformation for functionalizing aryl halides. wikipedia.org This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.org While specific examples of the Buchwald-Hartwig amination on this compound are not detailed in the available literature, the general success of this reaction on a wide range of aryl chlorides suggests its applicability. wikipedia.orgbeilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgbeilstein-journals.org

Nucleophilic aromatic substitution (SNA) reactions on activated aryl halides provide another avenue for modifying the 4-chlorophenyl group. The reactivity in these reactions is influenced by the nature of the leaving group and the reaction conditions. nih.gov For instance, studies on the nucleophilic aromatic substitution of tetrazines with phenols and thiols have shown that polar aprotic solvents accelerate the reaction. nih.gov

Reaction Mechanisms and Kinetic Investigations of 1 4 Chlorophenyl 1h Tetrazole Derivatives

Elucidation of Reaction Pathways for Formation and Functionalization

The primary and most well-established reaction pathway for the formation of 1-(4-chlorophenyl)-1H-tetrazole and its derivatives is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govresearchgate.netthieme-connect.com This reaction involves the coupling of a nitrile with an azide (B81097). For the synthesis of 5-substituted 1H-tetrazoles, such as the precursor to the title compound, an organonitrile reacts with an azide source like sodium azide or hydrazoic acid. nih.govresearchgate.net Specifically, the synthesis of 5-(4-chlorophenyl)-1H-tetrazole proceeds via the reaction of 4-chlorobenzonitrile (B146240) with sodium azide. scielo.org.za

Computational studies, particularly density functional theory (DFT) calculations, have shown that the reaction between nonionic azides and nitriles follows a concerted [2+3] cycloaddition pathway, as intermediates are generally not stable. acs.org The reaction can also proceed through an anionic pathway involving the azide anion (N₃⁻), which is common when using salts like sodium azide. acs.org

Beyond the fundamental cycloaddition, multicomponent reactions (MCRs) offer alternative pathways to highly functionalized tetrazole derivatives. nih.govacs.org A key example is the Ugi tetrazole four-component reaction (UT-4CR), which combines an isocyanide, an amine, an oxo component (aldehyde or ketone), and hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide) to produce α-aminomethyl tetrazoles. nih.govacs.org While not a direct route to this compound, these pathways are crucial for the functionalization of the tetrazole scaffold.

Another pathway involves the use of imidoyl chlorides as starting materials. researchgate.net Furthermore, cascade reactions starting from isocyanides can lead to tetrazole scaffolds through the addition of sodium azide to isocyanide dibromides, followed by electrocyclization. organic-chemistry.org

Studies on Reaction Kinetics and Rate-Determining Steps

Kinetic investigations into tetrazole formation reveal that the reaction rate is strongly influenced by the electronic nature of the substituents on the nitrile. The rate-determining step is typically the cycloaddition itself. The activation barrier for the reaction is a key kinetic parameter. For a direct concerted cycloaddition between a neutral azide (like HN₃) and a nitrile, the activation barrier is calculated to be relatively high, around 30 kcal/mol. acs.org

However, for the more common anionic [2+3] cycloaddition (using N₃⁻), the activation barrier is generally lower and decreases significantly as the electron-withdrawing potential of the substituent on the nitrile increases. acs.org This is directly relevant to the synthesis of derivatives from 4-chlorobenzonitrile, as the chloro-substituent is electron-withdrawing. This electronic effect enhances the polarity and reactivity of the cyanide group, facilitating the nucleophilic attack by the azide anion and leading to higher product yields. scielo.org.zaacs.org

The table below, based on computational studies, illustrates the effect of substituents on the activation barriers for the cycloaddition of the azide anion to various nitriles.

Nitrile Substituent (R-CN)Calculated Activation Barrier (kcal/mol)
Methyl (Electron-Donating)22.1
Hydrogen20.0
Vinyl19.1
Phenyl18.4
Fluorine (Electron-Withdrawing)10.3

Data derived from computational studies on substituted nitriles. acs.org

Investigation of Transition State Structures

Computational studies have provided significant insight into the geometry of the transition states for tetrazole-forming cycloaddition reactions. In the concerted [3+2] cycloaddition, the transition state involves the simultaneous formation of two new bonds between the azide and the nitrile.

For the reaction of a neutral azide with a nitrile, the transition state features a six-membered ring-like structure. acs.org In contrast, the transition state for the anionic cycloaddition is found to be more asymmetric. acs.org In this case, the distance between the terminal nitrogen of the azide anion and the nitrile carbon (Cnitrile–Nazide) is significantly shorter than the distance between the other terminal nitrogen of the azide and the nitrile nitrogen (Nnitrile–Nazide). acs.org

This asymmetry in the transition state grows with the electron-withdrawing strength of the substituent on the nitrile. For example, in the reaction with acetonitrile, the C–N and N–N forming bond distances in the transition state are 1.65 Å and 2.37 Å, respectively. For nitriles with very strong electron-withdrawing groups, these distances can become 1.50 Å and 2.44 Å, respectively, indicating a more asynchronous bond formation process. acs.org The aromaticity of the tetrazole ring in the transition state is also a subject of study, with calculations showing varying degrees of aromatic character depending on the isomer and substituents. iosrjournals.org

Catalytic Cycles and Mechanistic Insights for Tetrazole-Based Reactions

To overcome the kinetic barriers and avoid harsh reaction conditions, various catalytic systems have been developed for tetrazole synthesis. These catalysts function by activating either the nitrile or the azide component.

Homogeneous Catalysis: Metal complexes can efficiently catalyze the [3+2] cycloaddition. For instance, a proposed catalytic cycle for a Cobalt(II)-catalyzed reaction involves the initial formation of a Co(II)-diazido intermediate from the reaction of the cobalt precursor with sodium azide. researchgate.netacs.org The nitrile substrate then coordinates to this active species. The coordinated azide and nitrile subsequently undergo the cycloaddition to form the tetrazole. The tetrazole product is then expelled from the cobalt center, regenerating the active diazido intermediate which re-enters the catalytic cycle. acs.org Similarly, palladium-catalyzed three-component coupling reactions propose a π-allylpalladium azide complex as a key intermediate in the catalytic cycle. nih.gov

Heterogeneous Catalysis: A wide range of heterogeneous catalysts, often based on nanomaterials, have been employed to facilitate tetrazole synthesis under greener conditions. rsc.org These catalysts, such as Fe₃O₄@tryptophan@Ni, CuO/aluminosilicate, and nano-TiCl₄·SiO₂, offer advantages like high efficiency, easy recovery, and reusability. scielo.org.zarsc.org The mechanism generally involves the Lewis acidic sites on the catalyst surface coordinating to the nitrile's nitrogen atom. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion, thereby lowering the activation energy of the cycloaddition step.

Stereochemical Outcomes and Mechanistic Implications

While the formation of the aromatic tetrazole ring from achiral precursors like 4-chlorobenzonitrile does not inherently create a stereocenter at the ring, stereochemistry becomes critical when functionalizing the tetrazole core or when chiral reactants are used in its synthesis.

Mechanistic understanding is key to controlling stereochemical outcomes. For example, the enantioselective synthesis of 5-(1-hydroxyalkyl)tetrazoles has been achieved through a Passerini-type three-component reaction involving aldehydes, isocyanides, and hydrazoic acid. nih.gov This reaction, when catalyzed by a chiral [(salen)AlIIIMe] complex, can produce the desired tetrazole derivatives with good to excellent enantioselectivity. The mechanism implies that the chiral catalyst orchestrates the approach of the reactants, leading to a preferred stereochemical pathway. nih.gov

Similarly, diastereoselective syntheses have been reported. The Ugi tetrazole multicomponent reaction can be used to synthesize α-hydrazine tetrazoles with specific diastereoselectivity. nih.gov The observed stereochemistry is a direct consequence of the reaction mechanism and the spatial arrangement of the reactants in the transition state. The mechanistic implications are significant for drug design, where specific stereoisomers are often required for biological activity. nih.govacs.org

Theoretical and Computational Chemistry of 1 4 Chlorophenyl 1h Tetrazole

Electronic Structure and Molecular Orbital Analysis

Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and its ability to participate in chemical reactions. For the related compound 5-(4-chlorophenyl)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze these properties. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in 1-(4-chlorophenyl)-1H-tetrazole is a key determinant of its physical and biological properties. X-ray crystallography studies have shown that the tetrazole and benzene (B151609) rings are planar but not coplanar. nih.gov In the crystal structure, two independent molecules can exist in the asymmetric unit, exhibiting different dihedral angles between the tetrazole and benzene rings, for instance, 12.9 (1)° and 39.8 (1)°. nih.gov

This non-coplanarity is influenced by the torsion angles between the two ring systems. For example, the C1A—N4A—C2A—C3A and C1B—N4B—C2B—C3B torsion angles have been reported to be 165.7 (2)° and -138.5 (3)°, respectively, highlighting the conformational flexibility of the molecule. nih.gov The chlorine atom's deviation from the benzene plane is minimal, at 0.021 (3) and 0.009 (3) Å for the two independent molecules. nih.gov

Computational methods can be employed to map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding its dynamic behavior and interactions with other molecules.

Quantum Chemical Calculations on Reactivity Indices

Quantum chemical calculations provide a quantitative framework to predict the reactivity of this compound. Reactivity indices derived from conceptual Density Functional Theory (DFT) are particularly useful in this regard. These indices include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Global Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters can be calculated from the energies of the HOMO and LUMO. For instance, a larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In molecules like 5-(4-chlorophenyl)-1H-tetrazole, the negative potential is typically localized on the nitrogen atoms of the tetrazole ring, making them susceptible to electrophilic attack, while positive potential is found around the hydrogen atoms. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT has become a standard method for investigating the mechanisms and energetics of chemical reactions involving tetrazole derivatives. researchgate.netnih.gov These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, DFT calculations can be used to study the synthesis of this compound, which often involves the cyclization of a diazonium salt derived from 4-chloroaniline (B138754). ontosight.ai By modeling the intermediates and transition states along the reaction coordinate, researchers can gain insights into the factors that control the reaction rate and yield.

Furthermore, DFT can be used to calculate thermodynamic properties such as heats of formation (HOFs), which are crucial for assessing the energetic content of these compounds, particularly in the context of high-energy materials. nih.gov

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its intramolecular and intermolecular interactions. conicet.gov.ar These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with surrounding molecules, such as solvent or biological macromolecules.

In the solid state, the crystal packing of this compound is stabilized by intermolecular C—H···N hydrogen bonds. nih.gov MD simulations can be used to study the strength and dynamics of these and other non-covalent interactions, which are crucial for understanding the material's properties.

For related bis-tetrazole acetamides, MD simulations have been used to strengthen the findings of molecular docking studies, providing a more comprehensive picture of the ligand-protein interactions. conicet.gov.ar

Prediction of Molecular Properties and Theoretical Spectroscopic Signatures

Computational methods are widely used to predict various molecular properties of this compound, including its spectroscopic signatures. Theoretical calculations of vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure and assign spectral features.

For the related compound 5-(4-chlorophenyl)-1H-tetrazole, DFT calculations have been used to obtain the optimized structural parameters, including bond lengths and bond angles. researchgate.net These theoretical structures can then be used to predict spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable in drug discovery for predicting the activity of new, unsynthesized molecules. nih.gov

In the context of this compound and its derivatives, QSAR models can be developed to predict their potential biological activities, such as anti-inflammatory, antimicrobial, or antifungal properties. ontosight.ai These models typically use a set of molecular descriptors that encode structural, electronic, or physicochemical features of the molecules. nih.gov

The development of a robust QSAR model involves several steps:

Compilation of a dataset of molecules with known activities.

Calculation of molecular descriptors.

Selection of relevant descriptors.

Generation and validation of the QSAR model using statistical methods. nih.gov

QSAR can guide the design of new derivatives of this compound with enhanced biological activity by identifying the key structural features that promote favorable interactions with a biological target.

Advanced Structural and Conformational Analysis of 1 4 Chlorophenyl 1h Tetrazole and Its Analogs

Solid-State Structural Determination via X-ray Diffraction

X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional arrangement of atoms in the crystalline state of 1-(4-chlorophenyl)-1H-tetrazole and its analogs.

The crystal structure of this compound (C7H5ClN4) reveals that it crystallizes in the monoclinic system. nih.gov A key finding is the presence of two independent molecules within the asymmetric unit, indicating slight variations in their conformations in the solid state. nih.gov The tetrazole and benzene (B151609) rings in these molecules are planar but are not coplanar. The dihedral angles between the two rings are 12.9(1)° for one molecule and a more pronounced 39.8(1)° for the other. nih.gov This twist is further described by the torsion angles C1A—N4A—C2A—C3A [165.7 (2)°] and C1B—N4B—C2B—C3B [-138.5 (3)°]. nih.gov

In a related compound, 5-(4-chlorophenyl)-1H-tetrazole, two independent molecules are also observed, both situated on a twofold rotation axis. nih.gov One molecule is nearly planar with a dihedral angle of 0.22(6)° between the rings, while the other exhibits a significant twist of 17.38(6)°. nih.gov

The crystal packing of this compound is stabilized by C—H···N intermolecular hydrogen bonds, forming a tetrameric structure with an R44(12) graph-set motif. nih.gov In the case of 5-(4-chlorophenyl)-1H-tetrazole, adjacent molecules are linked by N—H···N hydrogen bonds, creating a one-dimensional chain. nih.gov

Table 1: Crystallographic Data for this compound and an Analog

ParameterThis compound nih.gov5-(4-chlorophenyl)-1H-tetrazole nih.gov
Formula C7H5ClN4C7H5ClN4
Molecular Weight 180.60180.60
Crystal System MonoclinicMonoclinic
Space Group P21/cC2/c
a (Å) 3.8626 (2)9.4596 (19)
b (Å) 27.9946 (10)11.437 (2)
c (Å) 14.4943 (5)7.2988 (15)
β (˚) 95.640 (3)107.91 (3)
Volume (ų) 1559.71 (11)751.4 (3)
Z 84

Solution-Phase Conformational Dynamics and Equilibrium Studies

In solution, the conformational flexibility of this compound and its analogs becomes more prominent. While direct studies on the solution-phase dynamics of this compound are not extensively detailed in the provided results, insights can be drawn from related research on substituted tetrazoles and other heterocyclic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating conformational dynamics in solution. pnrjournal.com For instance, studies on o-fluoro-substituted Z-azobenzene have utilized 2D J-resolved NMR to distinguish between through-bond and through-space couplings, providing information on conformational preferences and rotational barriers. nih.gov It is hypothesized that changes in pH can alter the conformational dynamics of nitrogen-containing heterocycles like triazines in aqueous solutions. tcu.edu

For 5-substituted 1H-tetrazoles, the tautomeric equilibrium between the 1H and 2H forms is a key aspect of their solution-phase behavior. pnrjournal.com The polarity of the solvent can significantly influence this equilibrium. pnrjournal.com Theoretical models suggest that in less polar media, the 2H-tetrazole form may be more stable, while in more polar solvents, the 1H-tetrazole becomes the dominant tautomer. pnrjournal.com Spectroscopic techniques like 1H and 13C NMR are crucial for characterizing these tautomeric forms and any conformational changes in solution. rsc.orgrsc.org

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound and its analogs interact with each other governs the formation of larger, organized structures known as supramolecular assemblies. These interactions are critical in determining the crystal packing and can influence the material's physical properties.

In the solid state of this compound, the primary intermolecular forces are C—H···N hydrogen bonds. nih.gov These interactions link the independent molecules into a tetrameric arrangement. nih.gov For 5-(4-chlorophenyl)-1H-tetrazole, N—H···N hydrogen bonds are the dominant interactions, leading to the formation of one-dimensional chains. nih.gov

The study of substituted tetrazolones reveals that molecules can associate into dimers through hydrogen bonding. rsc.org In cases where strong hydrogen bonds are absent, weaker electrostatic interactions such as N···H–C and C–H···π play a role in the crystal packing. rsc.org The tetrazole ring itself is a versatile participant in intermolecular interactions. The nitrogen atoms can act as hydrogen bond acceptors, and the ring can engage in π–π stacking interactions. nih.gov

The concept of supramolecular assembly is not limited to self-association. Cocrystallization, for example, can create novel materials with unique structures. An energetic cocrystal of 1H-tetrazole and sodium perchlorate (B79767) demonstrates a lamellar structure with alternating layers of the two components. nii.ac.jp This highlights the potential for designing complex architectures based on the intermolecular interactions of the tetrazole moiety.

Table 2: Key Intermolecular Interactions in Phenyltetrazole Derivatives

Compound/ClassDominant Interaction Type(s)Resulting Supramolecular Motif
This compound nih.govC—H···N hydrogen bondsTetramer
5-(4-chlorophenyl)-1H-tetrazole nih.govN—H···N hydrogen bonds1D Chain
Substituted Tetrazolones rsc.orgHydrogen bonds, N···H–C, C–H···πDimers, various packing arrangements
1,5-disubstituted 1H-tetrazoles nih.govN–H, O–H interactions, π–π stackingVaried, dependent on substituents

Computational Prediction and Validation of Molecular Geometries

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the molecular geometries and electronic properties of this compound and its analogs. nih.govacs.org These theoretical calculations complement experimental data and provide insights that can be difficult to obtain through experimentation alone.

DFT calculations can be used to optimize the molecular geometry of tetrazole derivatives, predicting bond lengths, bond angles, and dihedral angles. pnrjournal.com For instance, in a study of 5-(benzylthio)-1H-tetrazole, DFT calculations were employed to analyze the conformational, structural, and vibrational properties of the molecule. pnrjournal.com The potential energy surface can be scanned to identify the most stable conformers. pnrjournal.com

These computational methods are also valuable for investigating the electronic structure. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, and Mulliken charges can be calculated. nih.govacs.org These parameters help in understanding the reactivity and potential interaction sites of the molecule. nih.gov

The accuracy of computational predictions is often validated by comparing the calculated results with experimental data from techniques like X-ray diffraction and NMR spectroscopy. pnrjournal.comresearchgate.net For example, theoretical chemical shifts from NMR calculations can be compared with experimental spectra to confirm the structure and conformation of the molecule . pnrjournal.com

Applications and Utility of 1 4 Chlorophenyl 1h Tetrazole in Chemical Sciences

Role as a Synthetic Intermediate in Complex Organic Synthesis

1-(4-chlorophenyl)-1H-tetrazole serves as a versatile intermediate in the synthesis of more complex organic molecules. Its synthesis is often achieved through the reaction of 4-chloroaniline (B138754) with reagents like triethyl orthoformate and sodium azide (B81097). organic-chemistry.orgacs.org This compound can then be further modified to introduce additional functional groups or to construct larger molecular scaffolds. For instance, it can be a starting material for the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which have been investigated for their potential as microtubule destabilizers. nih.gov The synthesis of these complex molecules involves reacting the key intermediate, ethyl 1-aryl-1H-tetrazole-5-carboxylate, which can be derived from precursors like this compound, with appropriate amines. nih.gov

The tetrazole ring itself can participate in various chemical transformations, allowing for the construction of diverse molecular architectures. nih.gov Its stability over a wide pH range and resistance to many oxidizing and reducing agents make it a robust component in multi-step synthetic sequences. thieme-connect.com

Precursor for Advanced Heterocyclic Systems and Novel Compounds

The structure of this compound makes it an ideal precursor for the synthesis of advanced heterocyclic systems. The tetrazole moiety can be incorporated into larger, more complex ring systems, leading to the formation of novel compounds with unique properties. For example, derivatives of this compound have been used to create new classes of compounds with potential applications in medicinal chemistry. nih.gov

The synthesis of various substituted tetrazoles, including those derived from this compound, is an active area of research. organic-chemistry.org These synthetic efforts aim to produce new molecules with tailored electronic and steric properties for specific applications.

Integration into Materials Science Research (e.g., polymers, energetic materials, coordination compounds)

The high nitrogen content and inherent stability of the tetrazole ring in this compound make it a candidate for integration into materials science research. mdpi.com

Polymers: Tetrazole-containing monomers can be polymerized to create materials with specific thermal and mechanical properties. Azole-containing polymers have been explored for the development of a wide range of functional materials. researchgate.net

Energetic Materials: Due to their high heat of formation, tetrazole derivatives are investigated for their potential as energetic materials. mdpi.comresearchgate.net The decomposition of these nitrogen-rich compounds often releases large amounts of nitrogen gas, a desirable characteristic for propellants and gas-generating agents. researchgate.net Introducing energetic groups like nitro groups (-NO2) onto the tetrazole scaffold is a strategy to enhance the detonation performance of these materials. researchgate.netrsc.org

Coordination Compounds: The nitrogen atoms in the tetrazole ring can act as ligands, coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). mdpi.comlnu.edu.ua These materials can exhibit interesting magnetic, optical, and catalytic properties.

Design and Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the tetrazole ring in this compound possess lone pairs of electrons that can be donated to metal centers, making it an effective ligand in coordination chemistry. mdpi.comlnu.edu.ua It can coordinate to metal ions in various ways, leading to the formation of diverse coordination complexes with different geometries and dimensionalities. lnu.edu.ua

For example, a derivative, 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole, has been used to synthesize copper(I) π-complexes. lnu.edu.ualnu.edu.ua In these structures, the tetrazole ligand acts as a bridge, connecting metal atoms through its nitrogen atoms. lnu.edu.ua The resulting coordination compounds can have potential applications in catalysis, where the metal center's activity is modulated by the electronic properties of the tetrazole ligand.

Development of Functional Molecules and Advanced Reagents

This compound serves as a scaffold for the development of functional molecules and advanced reagents. By introducing various substituents onto the phenyl ring or the tetrazole ring, chemists can fine-tune the molecule's properties for specific purposes. ontosight.ai For instance, derivatives of this compound have been synthesized and evaluated for their biological activities, highlighting its role as a platform for discovering new functional molecules. ontosight.ai

The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide is a common method for producing a library of tetrazole-based compounds for screening in various applications. organic-chemistry.orgacs.org

Contributions to Bioisosteric Replacement Strategies in Molecular Design

In medicinal chemistry, the tetrazole ring is often used as a bioisostere for the carboxylic acid group. thieme-connect.combeilstein-journals.orgnih.gov This strategy, known as bioisosteric replacement, involves substituting one functional group with another that has similar physical and chemical properties, with the aim of improving the pharmacological profile of a drug candidate. The tetrazole group mimics the acidic properties and planar structure of a carboxylic acid but can offer advantages in terms of metabolic stability, lipophilicity, and receptor binding. beilstein-journals.orgu-tokyo.ac.jp

The application of this compound and its derivatives in drug design often leverages this bioisosteric relationship. nih.gov For example, replacing a carboxylic acid with a tetrazole ring in a biologically active molecule can lead to enhanced potency and better pharmacokinetic properties. nih.gov This approach has been successfully applied in the development of various therapeutic agents. thieme-connect.combeilstein-journals.org Studies have shown that bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring can significantly enhance the anti-leukemic activity of certain compounds. nih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition in Vitro/mechanistic Focus

Investigation of Molecular Interactions with Biological Targets in In Vitro Models

While direct in vitro studies on the biological targets of 1-(4-chlorophenyl)-1H-tetrazole are not extensively documented in publicly available research, significant insights can be drawn from the investigation of its more complex derivatives. A notable area of research is the development of tetrazole-containing compounds as anticancer agents.

One such area of investigation is their role as microtubule destabilizers. Microtubules are crucial for several cellular functions, including cell division, making them a key target for anticancer drugs. nih.gov A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which are derivatives of the core this compound structure, have been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov In these studies, the tetrazole moiety was introduced as a bioisostere of a pyrazole (B372694) ring found in other known microtubule destabilizers. nih.gov

The in vitro antiproliferative activity of these compounds was assessed against various human cancer cell lines, including gastric carcinoma (SGC-7901), lung cancer (A549), and cervical cancer (HeLa). nih.gov The results from these studies provide a clear indication that derivatives of this compound can interact with biological targets like tubulin and inhibit its function, leading to cytotoxic effects on cancer cells. nih.gov

The tetrazole ring itself is known to be a versatile pharmacophore due to its ability to participate in various non-covalent interactions, which is a key aspect of its molecular recognition by biological targets. nih.gov

Ligand Binding Studies and Affinities at the Molecular Level

For instance, the half-maximal inhibitory concentration (IC50) values obtained from the antiproliferative assays of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivatives against cancer cell lines indicate potent activity. One of the most active compounds in this series, which features a this compound core, demonstrated significant potency against the SGC-7901, A549, and HeLa cell lines. nih.gov

The following table summarizes the in vitro antiproliferative activities of a selected derivative containing the this compound moiety.

CompoundTarget Cell LineIC50 (μM)Reference
Compound 6-31 (a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivative)SGC-7901 (gastric carcinoma)0.15 nih.gov
Compound 6-31 (a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivative)A549 (lung cancer)0.18 nih.gov
Compound 6-31 (a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivative)HeLa (cervical cancer)0.22 nih.gov

These low micromolar IC50 values suggest a strong interaction at the molecular level, which warrants further investigation through direct binding assays to quantify the affinity of these compounds for their biological targets.

Mechanistic Insights into Enzyme Inhibition or Receptor Binding

The mechanism through which derivatives of this compound exert their biological effects has been elucidated in the context of tubulin inhibition. These compounds are proposed to function as microtubule destabilizers by interacting with the colchicine-binding site of tubulin. nih.gov This interaction inhibits the polymerization of tubulin into microtubules, which disrupts the cellular cytoskeleton and ultimately leads to cell cycle arrest in the G2/M phase and apoptosis. nih.gov

The tetrazole moiety plays a crucial role in the binding of these inhibitors to their target. It is suggested that the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues within the binding pocket. nih.gov Specifically, in the case of the 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivatives, it has been shown through molecular modeling that the nitrogen atoms at positions 2 and 4 of the 1H-tetrazole ring can form hydrogen bonds with the amino acid residues Asnβ258 and Lysβ352 of tubulin, respectively. nih.gov These interactions are critical for the stable binding of the inhibitor and its subsequent biological activity.

Furthermore, the tetrazole ring is recognized as a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylate due to similar physicochemical properties. nih.gov This allows tetrazole-containing compounds to interact with biological targets that typically bind carboxylate-containing ligands. The tetrazole moiety is also an efficient metal chelator, which suggests another potential mechanism of action where it could interact with metalloenzymes by binding to the metal ions in their active sites. nih.gov

Computational Docking and Molecular Dynamics Simulations in Biological Contexts

Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in understanding the interaction of this compound derivatives with their biological targets at an atomic level.

Molecular docking studies have been performed to predict and analyze the binding mode of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivatives within the colchicine-binding site of tubulin. nih.gov These studies have revealed that the compounds adopt a conformation that allows them to fit snugly into the binding pocket. nih.gov The docking results have highlighted the importance of the tetrazole ring in forming specific hydrogen bonds with the protein, which are crucial for the compound's inhibitory activity. nih.gov

The following table summarizes the key molecular interactions observed in the docking study of a potent 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivative with tubulin.

Compound MoietyInteracting Residue in TubulinType of InteractionReference
2-N of 1H-tetrazoleAsnβ258Hydrogen Bond nih.gov
4-N of 1H-tetrazoleLysβ352Hydrogen Bond nih.gov
Carbonyl groupAlaβ317Hydrogen Bond nih.gov

While specific molecular dynamics (MD) simulations for this compound are not extensively reported, MD simulations are a powerful tool used to study the dynamic behavior of ligand-protein complexes over time. frontiersin.org For other tetrazole derivatives, MD simulations have been employed to assess the stability of the ligand in the binding site and to understand the conformational changes that may occur upon binding. nih.govajchem-a.comnih.govnih.gov Such studies provide a more realistic picture of the molecular interactions compared to the static view offered by molecular docking.

Influence of Structural Modifications on Molecular Recognition Profiles

The biological activity of compounds based on the this compound scaffold is highly dependent on their structural features. Structure-activity relationship (SAR) studies have demonstrated that modifications to different parts of the molecule can significantly impact their molecular recognition profiles and biological potency.

In the series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, the nature of the substituents on the aryl rings and the piperazine (B1678402) moiety plays a critical role in their antiproliferative activity. nih.gov The introduction of the 1H-tetrazole ring as a bioisosteric replacement for a pyrazole ring in the lead compound XRP44X was a key modification that led to a new class of potent microtubule destabilizers. nih.gov This highlights the importance of the tetrazole ring in the molecular recognition of these compounds by tubulin.

Furthermore, studies on other series of tetrazole derivatives have shown that the position and nature of substituents on the phenyl ring can dramatically influence their biological activity. For instance, in a series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives evaluated for their antidiabetic effects, the length and branching of the alkyl chain, as well as the nature of the substituent on the phenyl ring, were found to be critical for their agonistic activity at the peroxisome proliferator-activated receptor γ (PPARγ). ajchem-a.com

These findings underscore the importance of systematic structural modifications in optimizing the biological activity of compounds containing the this compound core.

Future Research Directions and Emerging Opportunities for 1 4 Chlorophenyl 1h Tetrazole

Development of Innovative and Sustainable Synthetic Routes

The synthesis of tetrazoles has been a subject of intense research, with a strong emphasis on developing greener and more efficient methodologies. dntb.gov.uabohrium.com Future efforts concerning 1-(4-chlorophenyl)-1H-tetrazole are likely to move beyond traditional methods, which often rely on hazardous reagents like sodium azide (B81097) and harsh reaction conditions. ontosight.airesearchgate.net

A significant area of opportunity lies in the application of novel catalytic systems. For instance, the use of a reusable Ag/sodium borosilicate nanocomposite (ASBN) catalyst has been shown to be effective for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles, including this compound. acs.org This approach, which can be conducted under solvent-free conditions, offers high yields and aligns with the principles of green chemistry by allowing for catalyst recovery and reuse. acs.orgchemistryjournals.net Similarly, zinc salts have demonstrated catalytic activity for the synthesis of 1H-tetrazoles from nitriles and sodium azide in water, a benign and abundant solvent. organic-chemistry.orgrsc.org

Multicomponent reactions (MCRs) represent another promising frontier. bohrium.com The Ugi tetrazole reaction, a four-component reaction, provides a powerful tool for creating molecular diversity and could be adapted for the synthesis of complex derivatives of this compound. beilstein-journals.orgacs.org The development of tetrazole building blocks, such as tetrazole aldehydes, for use in MCRs, presents an innovative strategy for incorporating the this compound scaffold into larger, more complex molecules in a single, efficient step. beilstein-journals.orgbeilstein-journals.org Furthermore, techniques like microwave-assisted synthesis and mechanochemistry (ball milling) are being explored to reduce reaction times, energy consumption, and the need for conventional solvents. chemistryjournals.netresearchgate.net

Synthesis MethodKey FeaturesRelevant Compounds
Heterogeneous CatalysisReusable catalyst, solvent-free conditions, high yields.This compound
Multicomponent ReactionsHigh atom economy, molecular diversity, single-step synthesis.Substituted tetrazoles
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption.Imidazolium-based ionic liquids, various organic compounds
Mechanochemistry (Ball Milling)Solvent-free, efficient mixing.1-(4-chlorophenyl)pyrazolidin-3-one

Exploration of Untapped Reactivity Profiles and Reaction Scope

While the synthesis of the this compound core is well-established, its full reactive potential remains to be unlocked. The tetrazole ring is not merely a stable aromatic system; it possesses a unique reactivity profile that can be exploited for further chemical transformations.

One area of significant potential is the exploration of cycloaddition reactions. The tetrazole ring can participate in various cycloadditions, acting as a precursor to other heterocyclic systems. chemtube3d.com For example, the thermal or photochemical extrusion of nitrogen from tetrazoles can generate highly reactive nitrile imine intermediates, which can then undergo 1,3-dipolar cycloaddition reactions to form a variety of five-membered heterocycles. researchgate.net Investigating the [4+2] cycloaddition reactions of the tetrazole nucleus, similar to those studied with tetrazines, could also lead to novel synthetic pathways for complex nitrogen-containing scaffolds. nih.govresearchgate.net

Furthermore, the this compound molecule can be utilized as a versatile building block. beilstein-journals.org Research into the selective functionalization of the tetrazole ring or the chlorophenyl group could yield a library of new derivatives. For instance, developing methods for C-H activation and subsequent coupling reactions at specific positions on the phenyl ring would allow for the introduction of diverse substituents, thereby tuning the molecule's properties for various applications. The use of protected tetrazole aldehydes in Passerini and Ugi reactions has already demonstrated the potential of using tetrazole-containing substrates to build complex, drug-like molecules. beilstein-journals.orgbeilstein-journals.org The reactivity of the tetrazole ring itself, for example under high-pressure conditions which can induce polymerization, also presents an avenue for creating novel materials. rsc.org

Advanced Theoretical Modeling for Predictive Design and Discovery

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. For this compound, advanced theoretical modeling can provide invaluable insights into its structure, properties, and reactivity.

Density Functional Theory (DFT) calculations have been employed to investigate the ground state structure, electronic properties, and vibrational frequencies of tetrazole derivatives, including those with a chlorophenyl substituent. researchgate.netresearchgate.net Such studies can accurately predict molecular geometries, bond lengths, and bond angles, which have been shown to be in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov For instance, theoretical studies on 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory have elucidated its structural and electronic properties. researchgate.net

Future research will likely involve more sophisticated computational approaches. Time-dependent DFT (TD-DFT) can be used to study the excited-state properties and photochemical behavior of this compound, potentially uncovering novel photoreactive pathways. mdpi.com Molecular dynamics (MD) simulations can be used to understand its behavior in different solvent environments and its interactions with biological macromolecules. By calculating properties such as the Molecular Electrostatic Potential (MEP), researchers can predict the sites most susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net Furthermore, theoretical calculations can be used to predict the thermodynamic and kinetic parameters of potential reactions, allowing for the in silico screening of synthetic routes to identify the most promising and efficient methods before they are attempted in the lab. researchgate.net

Computational MethodApplication for this compoundKey Insights
Density Functional Theory (DFT)Ground state geometry optimization, electronic structure analysis, vibrational frequency calculation.Optimized structural parameters, Frontier Molecular Orbitals (HOMO-LUMO), charge distribution. researchgate.net
X-ray CrystallographyDetermination of solid-state molecular structure and packing.Bond lengths, bond angles, dihedral angles, intermolecular interactions. nih.gov
Time-Dependent DFT (TD-DFT)Study of excited states and photochemical reaction mechanisms.Prediction of photodegradation pathways. mdpi.com
Molecular Electrostatic Potential (MEP)Identification of reactive sites for electrophilic and nucleophilic attack.Predictive reactivity mapping. researchgate.net

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly integral to modern chemical research and industry, aiming to reduce the environmental impact of chemical processes. chemistryjournals.net this compound and its derivatives are well-positioned to contribute to this paradigm shift, both through their sustainable synthesis and their potential applications in green technologies.

The development of green synthetic routes, as discussed previously, is a primary contribution. dntb.gov.ua Utilizing water as a solvent, employing reusable catalysts, and adopting energy-efficient methods like microwave irradiation or solvent-free "click chemistry" approaches for tetrazole synthesis are key areas of ongoing research. acs.orgorganic-chemistry.orgrsc.org The "click chemistry" concept, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, is particularly relevant to the synthesis of tetrazoles from azides and nitriles. chemtube3d.comprecisepeg.com

Beyond synthesis, the applications of this compound in sustainable technologies are an emerging field of interest. The high nitrogen content and thermal stability of tetrazole compounds make them candidates for the development of high-energy-density materials. rsc.orgmdpi.com Research into the controlled polymerization or decomposition of tetrazoles could lead to the creation of novel, environmentally benign propellants or gas generants. Furthermore, the unique coordination properties of the tetrazole ring could be exploited in the design of new catalysts or materials for carbon capture and storage, where the tetrazole moiety could act as a ligand for metal centers or a functional group for adsorbing CO2.

Deepening Understanding of Molecular Recognition Mechanisms and Molecular Design Principles

A fundamental understanding of how this compound interacts with other molecules is crucial for designing new compounds with specific functions, particularly in medicinal chemistry and materials science. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, capable of participating in similar non-covalent interactions, such as hydrogen bonding and metal chelation. beilstein-journals.orgacs.org

Future research will focus on a more detailed characterization of these interactions. High-resolution X-ray crystallography and NMR spectroscopy can provide precise information about the geometry of intermolecular interactions in the solid state and in solution. nih.gov For example, crystal structure analysis of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole has revealed how the molecules are connected into a tetramer via C—H⋯N hydrogen bonds. nih.gov

Molecular docking and simulation studies are essential for visualizing and quantifying the interactions of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions that are critical for binding affinity and selectivity. acs.orgnih.gov For instance, it has been shown that the nitrogen atoms of the tetrazole ring can act as effective hydrogen bond acceptors, interacting with residues like asparagine and lysine (B10760008) in protein active sites. nih.gov This detailed understanding of molecular recognition allows for structure-based drug design, where the this compound scaffold can be systematically modified to optimize its interactions with a target and enhance its biological activity. nih.gov These principles also apply to materials science, where understanding intermolecular forces is key to designing crystal structures with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(4-chlorophenyl)-1H-tetrazole and its derivatives?

  • Answer : A common approach involves Hantzsch condensation or thiol-etherification reactions. For example, derivatives can be synthesized by reacting substituted chlorobenzyl chlorides with tetrazole-thiol intermediates in PEG-400 solvent using Bleaching Earth Clay (BEC) as a heterogeneous catalyst at 70–80°C . Yield optimization (e.g., 60–85%) depends on substituent electronic effects and reaction time (monitored via TLC). Post-synthesis purification via recrystallization in aqueous acetic acid ensures high purity (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 5-(4-chlorophenyl)-1H-tetrazole, SC-XRD at 291 K provided a mean C–C bond length of 0.003 Å, with refinement using SHELXL (R factor = 0.050) . Complementary techniques include:

  • IR spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching in tetrazole) and 750 cm⁻¹ (C–Cl) .
  • NMR : Distinct aromatic proton signals (δ 7.3–7.5 ppm for chlorophenyl) and tetrazole carbon shifts (δ 145–150 ppm) .

Q. What analytical techniques are critical for purity assessment?

  • Answer : Elemental analysis (C, H, N, S) with <0.5% deviation from theoretical values confirms stoichiometric purity . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₅ClN₄ at 187.0248 Da) . Melting point consistency (e.g., 212–231°C for derivatives) further supports purity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Answer : Discrepancies in bond angles or torsion angles (e.g., tetrazole ring planarity) are resolved using SHELX refinement tools. For example, SHELXL integrates charge-flipping algorithms to correct for twinning or disorder in crystals . Comparative analysis with DFT-optimized structures can validate experimental deviations .

Q. What strategies optimize bioactivity in this compound derivatives for antimicrobial applications?

  • Answer : Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antifungal activity (e.g., MIC = 12.5 µg/mL against Candida albicans) .
  • Hybridization : Conjugation with thiophene or oxime groups improves membrane permeability, as shown in time-kill assays .
    • Methodological note : In vitro assays using clinical isolates require standardized CLSI protocols to minimize variability .

Q. How does this compound function in enzyme inhibition (e.g., Factor XIa)?

  • Answer : As a P1 domain mimetic, the tetrazole ring coordinates with the S1 pocket of FXIa (Ki = 8–15 nM). Molecular docking (AutoDock Vina) and MD simulations reveal hydrophobic interactions with Tyr-228 and hydrogen bonding with Gly-219 . Competitive inhibition is confirmed via kinetic assays (Lineweaver-Burk plots) .

Q. What experimental designs address low yield in tetrazole cyclization reactions?

  • Answer : Key factors:

  • Catalyst selection : BEC or montmorillonite K10 enhances regioselectivity in [2+3] cycloadditions .
  • Solvent optimization : PEG-400 reduces side reactions vs. DMF .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield at 100°C/10 min) .

Data Contradiction Analysis

Q. Why do reported melting points vary across derivatives (212–231°C)?

  • Answer : Variations arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability .
  • Impurity profiles : Residual solvents (e.g., acetic acid) lower observed melting points .
    • Resolution : SC-XRD and DSC (differential scanning calorimetry) distinguish polymorphic forms .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthesis : Hantzsch condensation protocols .
  • Bioactivity : CLSI M27/M38 guidelines for antifungal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.